

An In-depth Technical Guide to Key Pharmaceutical Intermediates

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Compound of Interest

Compound Name:	1,2,3,4-Tetrahydro-1,4-epiminonaphthalene hydrochloride
Cat. No.:	B1382157

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A Note on CAS Number 5176-31-8

Initial research on CAS number 5176-31-8 identifies the compound as 1,2,3,4-Tetrahydronaphthalen-1,4-imine hydrochloride. While this compound is available from various chemical suppliers, there is limited publicly available data regarding its in-depth properties, applications in drug development, or established experimental protocols, which prevents the creation of a comprehensive technical guide as requested.

However, given the target audience of researchers and drug development professionals, it is highly probable that the intended compound of interest is 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, which has a different CAS number (733039-20-8). This compound is a critical intermediate in the synthesis of several key oncology drugs. Therefore, this guide will focus on this latter compound to provide a thorough and relevant technical resource.

Technical Guide: 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (CAS 733039-20-8)

Introduction: A Pivotal Building Block in Modern Oncology

5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is a substituted pyrimidine that has emerged as a cornerstone in the synthesis of targeted cancer therapies.^[1] Its significance lies primarily in its role as a key intermediate for a class of drugs known as cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors.^[2] These drugs, including Palbociclib and Ribociclib, have revolutionized the treatment of certain types of cancer, particularly hormone receptor-positive (HR+) breast cancer.^{[1][3]}

The molecular architecture of this intermediate, featuring a halogenated pyrimidine core and a cyclopentylamine substituent, offers multiple reactive sites for further chemical modification, making it a versatile building block in medicinal chemistry.^{[1][4]} A thorough understanding of its properties and synthesis is paramount for drug development professionals working on the next generation of kinase inhibitors.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is essential for its effective use in synthesis and process development.

Property	Value	Source(s)
CAS Number	733039-20-8	[4] [5]
Molecular Formula	C ₉ H ₁₁ BrCIN ₃	[6]
Molecular Weight	276.56 g/mol	[6]
Appearance	White to off-white or light yellow solid/crystalline powder	
IUPAC Name	5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine	
SMILES	C1CCC(C1)NC2=NC(=NC=C2Br)Cl	
InChI Key	DIVUXBABVYIOIT-UHFFFAOYSA-N	[6]
Purity	Typically ≥97-98%	[4] [5]
Storage	Keep in a dark place, under an inert atmosphere, at 2-8°C	

Applications in Drug Development: The Gateway to CDK4/6 Inhibitors

The primary and most significant application of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is as a crucial precursor in the synthesis of CDK4/6 inhibitors.[\[2\]](#)

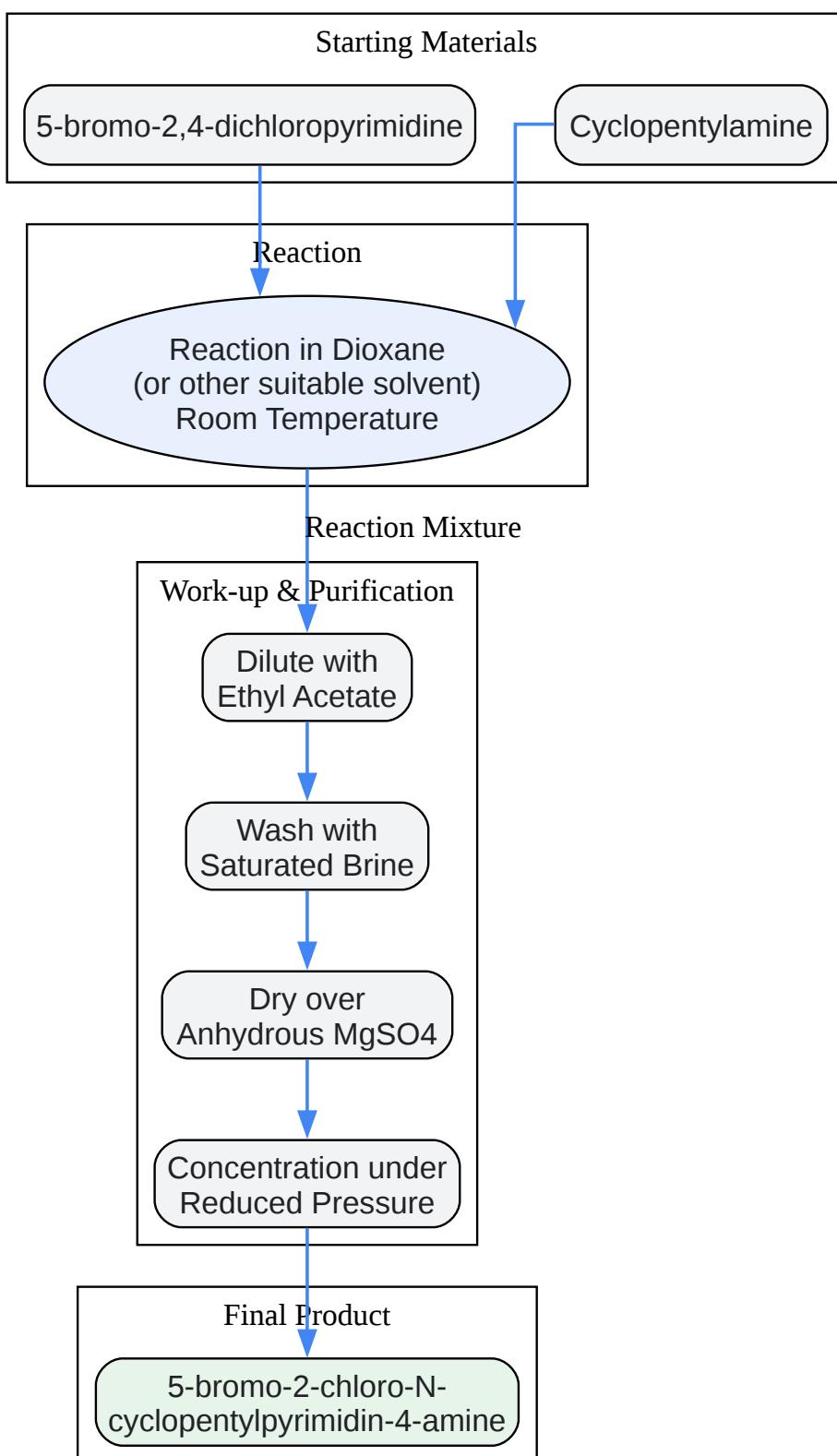
- Palbociclib (Ibrance®): This compound is a key starting material in the synthesis of Palbociclib, a first-in-class CDK4/6 inhibitor approved for the treatment of HR+/HER2- advanced or metastatic breast cancer.[\[1\]](#)[\[3\]](#) The synthesis of Palbociclib involves the coupling of this pyrimidine intermediate with other molecular fragments.[\[7\]](#)
- Ribociclib (Kisqali®): Similarly, this intermediate is utilized in the manufacturing of Ribociclib, another potent and selective CDK4/6 inhibitor used in combination with an aromatase inhibitor for the treatment of advanced breast cancer.[\[8\]](#)[\[9\]](#)

The pyrimidine core of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine serves as a scaffold for building the final drug molecule, with the bromine and chlorine atoms acting as reactive handles for subsequent chemical transformations, such as nucleophilic aromatic substitution reactions.^[4]

Synthesis and Experimental Protocols

The synthesis of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is a well-established process, typically achieved through the selective reaction of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine.^{[2][4]} The greater reactivity of the chlorine atom at the C4 position of the pyrimidine ring allows for a regioselective mono-substitution.^[2]

A. Synthesis Workflow Diagram

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Caption: Synthesis workflow for 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine.

B. Step-by-Step Synthesis Protocol[4][10]

This protocol describes a common laboratory-scale synthesis.

Materials:

- 5-Bromo-2,4-dichloropyrimidine
- Cyclopentylamine
- 1,4-Dioxane (solvent)
- Ethyl acetate (for work-up)
- Saturated brine solution
- Anhydrous magnesium sulfate (drying agent)

Procedure:

- Reaction Setup: In a suitable reaction vessel, dissolve 5-bromo-2,4-dichloropyrimidine (e.g., 45.6 g, 200 mmol) in 1,4-dioxane (e.g., 400 mL) at room temperature.[4]
- Addition of Amine: To the stirred solution, add cyclopentylamine (e.g., 20.4 g, 240 mmol) dropwise.[4] An optional non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) can be added to scavenge the HCl byproduct.[2]
- Reaction: Stir the reaction mixture continuously at room temperature for approximately 6 hours.[4] Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
- Work-up:
 - Once the reaction is complete, dilute the mixture with ethyl acetate.[4]
 - Transfer the mixture to a separatory funnel and wash sequentially with a saturated brine solution.[4]
 - Separate the organic layer and dry it over anhydrous magnesium sulfate.[4]

- Isolation:
 - Filter off the drying agent.
 - Remove the solvent by concentration under reduced pressure (e.g., using a rotary evaporator).[10]
- Product: The resulting product, 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, is typically obtained as a light yellow solid.[4] For many subsequent reactions, this product can be used without further purification.[10]

Expected Yield: High, often reported to be quantitative (around 100%).[4][10]

Characterization: The product can be characterized by techniques such as ^1H NMR and LC-MS to confirm its identity and purity.[10]

Safety Information

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.

- Hazard Classification: Acute toxicity, Oral (Category 3).[6]
- Signal Word: Danger.[6]
- Hazard Statements: H301 (Toxic if swallowed).[6]
- Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor).[6]
- Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

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